

Ethylene Biosynthesis and Signaling

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Compound Focus: Ethene;ethenyl acetate

CAS No.: 104912-80-3

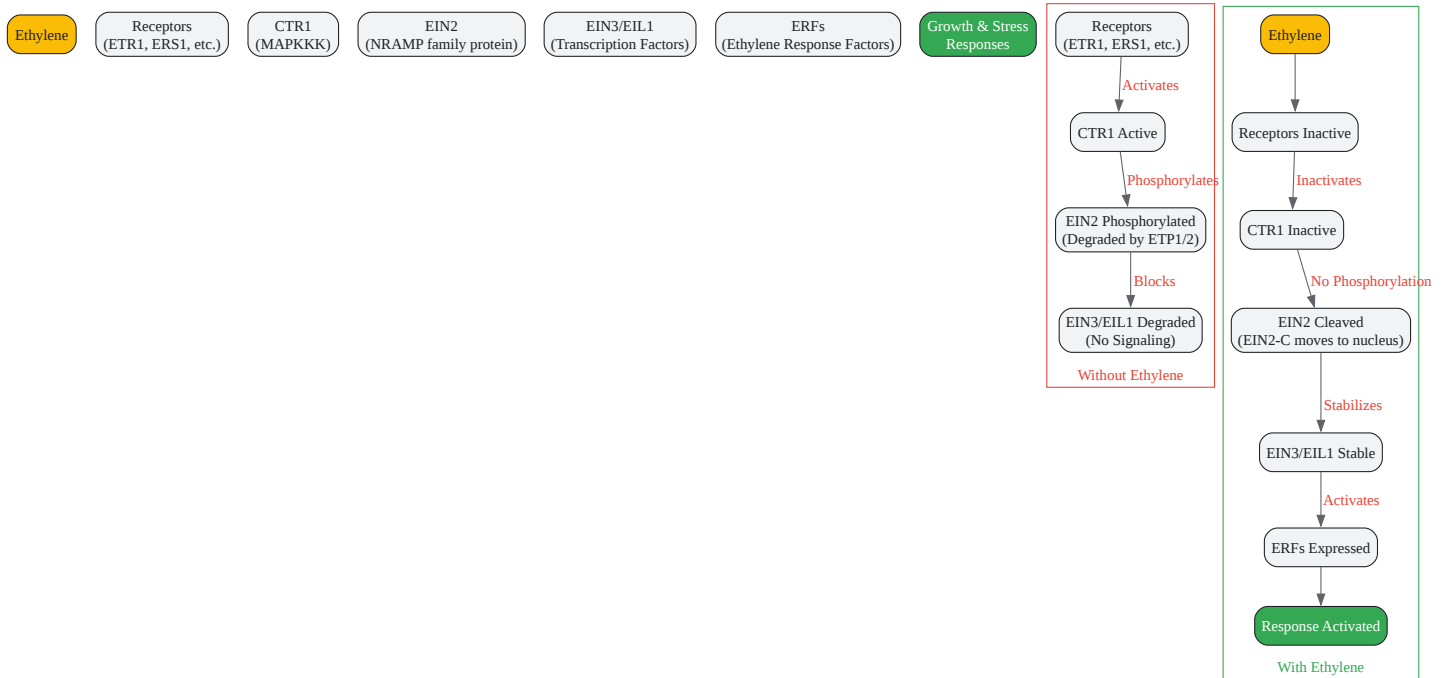
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Ethylene biosynthesis and signal transduction form a critical pathway for plant growth and stress responses. The table below summarizes the core components.

Component Category	Key Elements	Primary Function
Biosynthesis Enzymes	ACS (ACC Synthase), ACO (ACC Oxidase)	Catalyze the conversion of Methionine to ethylene via SAM and ACC; ACS is the primary rate-limiting enzyme [1] [2].
Receptors (ER-localized)	ETR1, ETR2, ERS1, ERS2, EIN4	Bind ethylene; function as negative regulators; inactivate downstream signaling upon ethylene binding [3] [4] [2].
Key Signaling Proteins	CTR1, EIN2, EIN3/EIL1, ERFs	Transduce signal from receptors to transcriptional cascade; CTR1 negatively regulates pathway, while EIN2/EIN3/EIL1/ERFs activate response [3] [4] [2].

The canonical signaling pathway, predominantly established through research on *Arabidopsis thaliana*, is a linear model that is initiated at the endoplasmic reticulum and culminates in the nucleus [3] [1].



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The canonical ethylene signaling pathway, showing suppression in the absence of ethylene and activation in its presence.

Detection and Measurement of Ethylene

Accurate ethylene measurement is crucial for physiological studies and post-harvest management. Researchers should select technology based on required sensitivity, selectivity, and application context [5].

Technology	Detection Principle	Key Characteristics	Typical Applications
Gas Chromatography (GC)	Separation of gas mixtures	High sensitivity and selectivity; requires lab equipment [5]	Precise quantification in research labs [5]
Electrochemical Sensing	Chemical reaction producing electrical current	Portable, good sensitivity/selectivity, suitable for IoT integration [5]	Real-time monitoring in storage facilities & transport [5]
Optical Sensing (NDIR)	Absorption of specific infrared light	Sensitive, potential cross-sensitivity with gases like ethanol [5]	Controlled atmosphere research [5]
Photoacoustic Detection	Sound wave from light absorption	High sensitivity at ppb levels [5]	Fundamental plant physiology research [5]
Photocatalytic Degradation	TiO ₂ -mediated oxidation under UV	Not a sensor; an ethylene removal technology [6]	Ethylene scrubbing in post-harvest storage [6]

Key Performance Metrics for Sensors [5]:

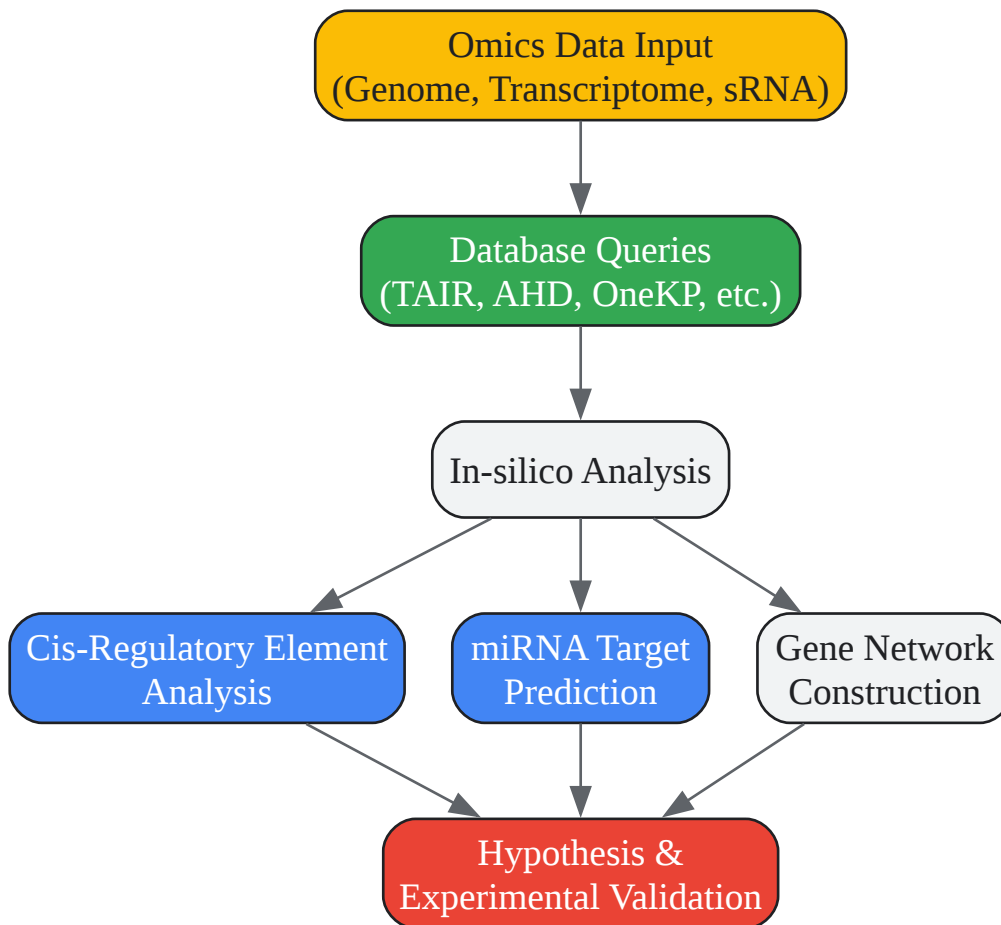
- **Selectivity:** Ability to distinguish ethylene from other gases (e.g., ethanol, ammonia).
- **Sensitivity/Lower Detection Limit:** Must detect concentrations as low as 0.01–1 ppm, or even ppb levels.

- **Stability:** Minimal signal drift over time (annual zero drift <10% is desirable).
- **Response/Recovery Time (T90):** Time to reach 90% of final signal after exposure or removal; critical for dynamic environments.

Experimental Protocols and Workflows

Genetic and Molecular Analysis

Forward genetic screens using the **ethylene "triple response"** bioassay in *Arabidopsis* (characterized by shortened hypocotyl and root, exaggerated apical hook) have been foundational in identifying key signaling mutants (*etr*, *ctr1*, *ein2*, *ein3*) [3] [1]. Current workflows leverage bioinformatics to mine complex omics data [7].



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A bioinformatics workflow for identifying and analyzing ethylene signaling components from omics data [7].

Key databases and tools for this analysis include [7]:

- **The Arabidopsis Information Resource (TAIR):** Reference for *Arabidopsis* genes.
- **Arabidopsis Hormone Database (AHD):** Curated data on hormone-responsive genes.
- **Gene Set-level Analyses of Hormone Responses (GSHR):** Tool for analyzing hormone-regulated gene sets.
- **miRDeep-2/psRNATarget:** For miRNA identification and target prediction.

Protein-Protein Interaction and Stability

The regulation of ACS protein stability by ubiquitin-mediated degradation is a major control point in ethylene biosynthesis [8].

Protocol Overview: Investigating ACS Protein Degradation

- **Identify C-terminal degron:** Fuse the C-terminal domain of the ACS protein of interest to a stable reporter protein (e.g., GUS) [8].
- **Co-expression with E3 Ligases:** Express the fusion protein in a system like *Nicotiana benthamiana* along with candidate E3 ubiquitin ligases (e.g., ETO1, XBAT32) [8].
- **Assess protein stability:** Measure reporter protein activity or abundance to indicate whether the ACS degron confers instability.
- **Confirm ubiquitination:** Use co-immunoprecipitation (Co-IP) assays to check if the ACS protein is ubiquitinated by the E3 ligase [8].
- **Phosphorylation modulation:** Treat cells with kinase inhibitors or co-express relevant kinases to investigate how phosphorylation of the ACS C-terminus affects its interaction with E3 ligases and stability [8].

Research Applications and Future Directions

Ethylene research has significant applications in crop science. Engineering ethylene sensitivity by altering the expression of **Ethylene Response Factors (ERFs)** shows promise for improving crop growth and stress tolerance in the field [9]. Ethylene's role is highly complex and context-dependent, influencing processes like leaf growth inhibition under stress and the promotion of leaf expansion at low concentrations [10] [9].

Emerging research areas include:

- **Epigenetic Regulation:** Exploring how DNA methylation and histone modifications influence the expression of ethylene signaling genes under stress [2].
- **Interaction with Respiration:** Investigating the link between ethylene signaling and mitochondrial function, particularly the alternative oxidase (AOX) pathway, during processes like fruit ripening [2].
- **Non-canonical Pathways:** Elucidating pathways independent of the classic EIN2-CTR1 cascade, such as those involving interactions with cytokinin signaling [4].

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